molecular formula C13H9ClO2 B6326504 4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde CAS No. 82119-83-3

4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B6326504
CAS No.: 82119-83-3
M. Wt: 232.66 g/mol
InChI Key: WLLRHQZCOLGEKA-UHFFFAOYSA-N
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Description

Contextualization within Substituted Biphenyl (B1667301) Chemistry Research

Substituted biphenyls represent a critical class of compounds in organic chemistry, renowned for their diverse applications ranging from pharmaceuticals to materials science. myskinrecipes.com The biphenyl unit itself provides a rigid and tunable scaffold, and the introduction of various substituents allows for the fine-tuning of its physical, chemical, and biological properties. The study of substituted biphenyls often revolves around controlling the rotational freedom around the central carbon-carbon bond, a phenomenon known as atropisomerism, which can lead to chiral molecules with unique three-dimensional structures. vulcanchem.com

The synthesis of asymmetrically substituted biphenyls, such as 4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde, is a key focus in this area. Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, have revolutionized the ability to create these complex structures with high efficiency and selectivity. nih.gov The presence of multiple, distinct functional groups on the biphenyl core of the title compound makes it a versatile building block for the construction of a wide array of more elaborate chemical entities.

Overview of Functional Group Significance in Advanced Organic Synthesis (Aldehyde, Hydroxyl, and Chloro Moieties)

The chemical reactivity and potential applications of this compound are largely dictated by its three functional groups: an aldehyde, a hydroxyl group, and a chloro group. Each of these moieties imparts specific characteristics to the molecule.

The aldehyde group (-CHO) is a highly versatile functional group in organic synthesis. It can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in numerous carbon-carbon bond-forming reactions such as the Wittig reaction, aldol (B89426) condensation, and Grignard reactions. In the context of substituted biphenyls, the aldehyde group can serve as a key handle for elaboration into more complex side chains or for the construction of heterocyclic rings.

The hydroxyl group (-OH) is another cornerstone of organic synthesis. Its presence can influence the electronic properties of the aromatic ring through resonance and inductive effects. It can act as a directing group in electrophilic aromatic substitution reactions and can be converted into other functional groups, such as ethers and esters. The acidity of the phenolic hydroxyl group can also be exploited in various chemical transformations.

The chloro group (-Cl) , a halogen substituent, also plays a significant role. It is an electron-withdrawing group through induction but can also donate electron density through resonance. This dual electronic nature can influence the reactivity of the aromatic ring to which it is attached. Furthermore, the chloro group can act as a leaving group in nucleophilic aromatic substitution reactions or participate in various cross-coupling reactions, providing another avenue for molecular diversification.

Historical and Current Research Trends Pertaining to Substituted Biphenyl Carbaldehydes

The history of biphenyl chemistry dates back to the 19th century, with early synthetic methods often relying on harsh reaction conditions. nih.gov The development of polychlorinated biphenyls (PCBs) in the early 20th century marked a significant, albeit later controversial, milestone in the industrial application of this class of compounds.

The advent of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century, particularly the Suzuki-Miyaura coupling, represented a paradigm shift in the synthesis of substituted biphenyls. nih.gov These methods offered milder reaction conditions, greater functional group tolerance, and higher yields, paving the way for the synthesis of a vast array of complex biphenyl derivatives.

Current research on substituted biphenyl carbaldehydes is multifaceted. In medicinal chemistry, these compounds are often explored as intermediates in the synthesis of biologically active molecules. The biphenyl scaffold is a common feature in many drugs, and the presence of a reactive aldehyde group allows for the introduction of various pharmacophores. In materials science, substituted biphenyls are investigated for their potential applications in liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. nih.gov The specific substitution pattern of this compound, with its combination of electron-donating and electron-withdrawing groups, makes it an interesting candidate for studies in these areas.

Recent trends also include the development of more sustainable and efficient synthetic methods for the preparation of substituted biphenyls, including C-H activation strategies. Furthermore, computational studies are increasingly being employed to predict the properties and reactivity of these molecules, aiding in the rational design of new compounds with desired characteristics.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Functional Groups
This compoundC₁₃H₉ClO₂232.66Aldehyde, Hydroxyl, Chloro
4-Hydroxy-[1,1'-biphenyl]-3-carbaldehydeC₁₃H₁₀O₂198.22Aldehyde, Hydroxyl
4'-Chloro[1,1'-biphenyl]-3-carbaldehydeC₁₃H₉ClO216.66Aldehyde, Chloro

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-chlorophenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-4-1-9(2-5-12)10-3-6-13(16)11(7-10)8-15/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLRHQZCOLGEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602397
Record name 4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82119-83-3
Record name 4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Chloro 4 Hydroxy 1,1 Biphenyl 3 Carbaldehyde

Regioselective Functionalization Strategies

Selective Hydroxylation Approaches for the Biphenyl (B1667301) System

The introduction of a hydroxyl group at a specific position on a biphenyl scaffold is a critical step in the synthesis of hydroxylated biphenyls. Achieving regioselectivity, particularly at the C4 position, can be challenging. Various methods have been developed, ranging from classical chemical synthesis to biocatalytic approaches.

One established chemical method for producing 4-hydroxybiphenyl involves the alkaline hydrolysis of biphenyl-4-sulfonic acid with an alkali metal hydroxide (B78521). In a typical procedure, sodium biphenyl-4-sulfonate is reacted with approximately 70% sodium hydroxide at high temperatures (around 320°C) and pressures (16-26 bar) to form sodium 4-phenylphenolate, which is then neutralized with a mineral acid like sulfuric acid to yield 4-hydroxybiphenyl. google.com

More advanced and selective methods include transition-metal-catalyzed C-H hydroxylation. A notable example is the Pd(II)-catalyzed, hydroxyl-directed C(sp²)-H hydroxylation of [1,1'-biphenyl]-2-ols to produce 2,2'-biphenols. rsc.org While this specific method targets the C2' position, the principle of directed C-H activation highlights a powerful strategy for selective hydroxylation. Adapting such a system for the C4 position would require a directing group that favors activation at that site.

Biocatalytic methods offer high selectivity under mild conditions. The fungal metabolism of biphenyl, for instance, has been studied extensively. Organisms like Cunninghamella echinulata are known to hydroxylate biphenyl, and studies have elucidated the mechanism, which involves a 1,2-hydride shift, indicating the formation of an arene oxide intermediate. nih.gov Such enzymatic systems can provide a green alternative for producing specific hydroxylated biphenyl isomers.

Halogenation and Chloro-Group Installation Techniques on Biphenyl Precursors

The installation of a chlorine atom onto a biphenyl precursor, specifically at the 4'-position, is a key transformation. Traditional methods often involve electrophilic aromatic substitution, which can sometimes lead to mixtures of isomers.

A direct approach involves the reaction of biphenyl with chlorine in the presence of a ring-chlorination catalyst, followed by fractional distillation to isolate the desired 4-chlorobiphenyl (B17849) isomer. google.com Polychlorinated biphenyls (PCBs) can also be synthesized via direct chlorination of biphenyl with chlorine gas. rsc.org However, controlling the degree and position of chlorination can be difficult with these methods.

Modern cross-coupling reactions provide a more controlled route. The Suzuki-Miyaura coupling is a powerful tool for creating the biphenyl bond, where one of the precursors already contains the chloro-substituent. For instance, coupling a suitably substituted phenylboronic acid with a 4-chloro-halobenzene (e.g., 1-bromo-4-chlorobenzene) can directly install the 4'-chloro-biphenyl moiety. nih.gov The choice of catalyst is crucial, especially in complex molecules, to avoid side reactions like the coupling with the chloro-substituent itself. Catalyst systems such as Pd(dba)₂ with specialized phosphine (B1218219) ligands like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (DPDB) have shown high selectivity, favoring coupling at iodo- or bromo- positions over the less reactive chloro- positions. nih.gov

Alternative green methods are also emerging. For example, visible-light-mediated, metal-free chlorination using reagents like N,N-dichloroacetamide offers a milder alternative to traditional methods that use elemental chlorine. mdpi.com

Green Chemistry Principles and Sustainable Synthetic Approaches for 4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde

The principles of green chemistry, which focus on reducing waste, minimizing energy consumption, and using less hazardous substances, are increasingly being applied to the synthesis of fine chemicals. jddhs.com

Solvent-Free and Aqueous Media Syntheses

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free reactions not only reduce environmental impact but can also lead to improved reaction rates and easier product isolation. kuleuven.beacs.org

Mechanochemical synthesis, using techniques like ball-milling, represents a significant advance in solvent-free chemistry. Palladium-catalyzed oxidative homocoupling of aryl boronic acids has been achieved using a solvent-free, ligand-free ball-milling method to produce biphenyl derivatives in good yields. rsc.org Another innovative approach is the uncatalyzed, solvent-free multicomponent process for synthesizing biphenyl-2-carbonitrile derivatives, which avoids the need for a catalyst, organic solvent, and dry conditions. kuleuven.beacs.orgacs.org

Syntheses in aqueous media are another green alternative. Water is a non-toxic, non-flammable, and inexpensive solvent. While the low solubility of many organic compounds in water can be a challenge, the use of phase-transfer catalysts or water-soluble ligands can overcome this limitation. rsc.orgnih.gov Suzuki-Miyaura coupling reactions, central to biphenyl synthesis, have been successfully performed in water or mixed aqueous-organic systems. nih.gov For example, the reaction of aryl halides with phenylboronic acid can be carried out in an ethanol/water mixture using a recyclable palladium catalyst. nih.gov

Development of Heterogeneous and Recyclable Catalytic Systems

The development of heterogeneous catalysts is a cornerstone of sustainable synthesis, as they can be easily separated from the reaction mixture and reused, reducing costs and minimizing metal contamination in the final product. mdpi.comresearchgate.net

For biphenyl synthesis via Suzuki-Miyaura coupling, various heterogeneous palladium catalysts have been developed. mdpi.comresearchgate.net These systems offer an alternative to traditional homogeneous Pd complexes. mdpi.com

Table 1: Examples of Heterogeneous Catalysts in Biphenyl Synthesis

Catalyst System Support Material Reaction Type Key Advantages Reference
5% Pd/C Carbon Reductive Homocoupling Catalyst can be efficiently recycled. acs.orgresearchgate.net
Pd Nanoparticles COOH-modified Graphene Suzuki-Miyaura Coupling Good reusability; decrease in activity less than 8% after five cycles. mdpi.com
Pd Nanoparticles Magnetic Silica (B1680970) (Fe₃O₄@SiO₂) Suzuki-Miyaura Coupling Easily recovered using an external magnet; high activity. nih.gov
Tin-Palladium Nanoparticles Mesoporous MCF Suzuki-Miyaura Coupling Enhanced catalytic activity and recyclability. researchgate.net

Palladium on carbon (Pd/C) is a classic heterogeneous catalyst used for the reductive coupling of halobenzenes to form biphenyls. acs.org More advanced systems include palladium nanoparticles supported on materials like graphene or magnetic silica. nih.govmdpi.com A catalyst based on Pd nanoparticles supported on COOH-modified graphene showed excellent versatility and good conversion rates in Suzuki-Miyaura reactions, with minimal loss of activity after five consecutive cycles. mdpi.com Similarly, a magnetic nanocatalyst, where palladium is anchored to a magnetic silica support, allows for simple recovery of the catalyst using an external magnet and has been used effectively in Suzuki reactions in an ethanol/water solvent system. nih.gov These recyclable systems are crucial for making the synthesis of compounds like this compound more economically and environmentally sustainable. mdpi.comresearchgate.net

Mechanistic Insights into the Reactivity of 4 Chloro 4 Hydroxy 1,1 Biphenyl 3 Carbaldehyde

Elucidating Reaction Pathways of the Carbaldehyde Moiety

The aldehyde group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by a wide array of nucleophiles. libretexts.org This electrophilicity is a cornerstone of its reactivity, leading to a variety of addition and condensation reactions.

Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.com The process involves the attack of a nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields the final addition product. youtube.com

Cyanohydrin Formation: In the presence of a cyanide source, such as hydrogen cyanide (HCN) or salts like potassium cyanide (KCN), the aldehyde group can be converted into a cyanohydrin. libretexts.org The reaction is typically base-catalyzed to generate the potent cyanide nucleophile (CN⁻). libretexts.org This reaction is significant as the resulting cyanohydrin can be further hydrolyzed to an α-hydroxy carboxylic acid or reduced to an amino alcohol, opening pathways to more complex molecules. libretexts.orgyoutube.com

Grignard Additions: Grignard reagents (organomagnesium halides, R-MgX) are powerful carbon-based nucleophiles that readily add to aldehydes. chemspider.com The reaction of 4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde with a Grignard reagent, followed by an acidic workup, would yield a secondary alcohol. The choice of the R-group in the Grignard reagent allows for the introduction of a wide variety of alkyl or aryl substituents.

Reaction TypeNucleophileReagent(s)Product
Cyanohydrin Formation Cyanide (CN⁻)KCN, H₂SO₄2-(4'-chloro-[1,1'-biphenyl]-4-yl)-2,5-dihydroxybenzonitrile
Grignard Addition Carbanion (R⁻)1. R-MgX (e.g., CH₃MgBr) 2. H₃O⁺1-(4'-chloro-[1,1'-biphenyl]-4-yl)-α-methyl-2,5-dihydroxybenzyl alcohol

Condensation reactions involve the addition of a nucleophile to the carbonyl group, followed by the elimination of a water molecule. masterorganicchemistry.com Reactions with primary and secondary amines are classic examples, leading to the formation of imines and enamines, respectively.

Imine Formation: Primary amines react with the aldehyde to form imines, also known as Schiff bases. researchgate.net The reaction is often catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The mechanism proceeds through a hemiaminal intermediate which then dehydrates to form the C=N double bond. researchgate.net Imines are versatile intermediates in organic synthesis. nih.govredalyc.org

Enamine Formation: Secondary amines react with aldehydes in a similar fashion to produce an initial hemiaminal. However, since the nitrogen lacks a second proton to be eliminated, the dehydration step involves the removal of a proton from the adjacent carbon atom (the alpha-carbon), resulting in the formation of an enamine. researchgate.net Enamines are useful as nucleophilic intermediates in C-C bond-forming reactions. organic-chemistry.orgorganic-chemistry.org

Amine TypeReactantConditionsIntermediateProduct
Primary Amine R-NH₂ (e.g., Aniline)Mild Acid (e.g., H⁺), -H₂OHemiaminalImine (Schiff Base)
Secondary Amine R₂NH (e.g., Pyrrolidine)Mild Acid (e.g., H⁺), -H₂OIminium IonEnamine

The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde group of this compound can be selectively oxidized to the corresponding carboxylic acid without affecting the phenol or the biphenyl (B1667301) rings. This transformation can be achieved using a variety of common oxidizing agents. For instance, potassium permanganate (KMnO₄) in acidic or alkaline conditions is an effective oxidant for aldehydes. sphinxsai.com Other mild reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution could also be employed, which are often used as qualitative tests for aldehydes.

Reduction: Selective reduction of the aldehyde to a primary alcohol is a common and high-yielding transformation. This is typically accomplished using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild reducing agent that is highly selective for aldehydes and ketones, and would not reduce other functional groups in the molecule. For a more powerful reduction, lithium aluminum hydride (LiAlH₄) can be used, although care must be taken due to its higher reactivity.

TransformationReagent(s)Product
Oxidation KMnO₄, H⁺4'-Chloro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Reduction NaBH₄, CH₃OH(4'-Chloro-4-hydroxy-[1,1'-biphenyl]-3-yl)methanol

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is weakly acidic and its oxygen atom is nucleophilic, allowing for reactions such as etherification and esterification. Its position ortho to the aldehyde group also introduces the potential for chelation.

Etherification: The phenolic hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis. This process involves deprotonating the phenol with a suitable base (e.g., sodium hydride, NaH, or potassium carbonate, K₂CO₃) to form the more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide (e.g., methyl iodide) to form the corresponding ether. Catalytic reductive etherification is another modern approach for such transformations. osti.gov

Esterification: Phenols can be readily converted to esters by reaction with carboxylic acid derivatives, most commonly acyl chlorides or acid anhydrides. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the HCl or carboxylic acid byproduct and catalyze the reaction. This transformation protects the hydroxyl group and can modify the compound's properties.

Reaction TypeReagent(s)Product Name
Etherification 1. NaH 2. CH₃I4'-Chloro-4-methoxy-[1,1'-biphenyl]-3-carbaldehyde
Esterification Acetyl chloride, Pyridine4'-Chloro-3-formyl-[1,1'-biphenyl]-4-yl acetate

The molecular structure of this compound, featuring a hydroxyl group positioned ortho to an aldehyde group on a benzene ring, is analogous to salicylaldehyde (B1680747). This arrangement constitutes a classic bidentate ligand motif capable of forming stable six-membered chelate rings with a variety of metal ions. ebsco.com

Chelation occurs when the oxygen atoms of both the deprotonated hydroxyl group (phenoxide) and the carbonyl group coordinate simultaneously to a central metal ion. rsc.org This chelate effect leads to thermodynamically stable metal complexes. whoi.edu The compound can coordinate with a range of metal ions, including transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺) and main group metals (e.g., Al³⁺). The formation of these coordination complexes can significantly alter the electronic properties, solubility, and reactivity of the organic molecule.

Metal Ion (Example)Coordination Site 1Coordination Site 2Potential Geometry
Cu²⁺ Phenoxide OxygenCarbonyl OxygenSquare Planar (with other ligands)
Ni²⁺ Phenoxide OxygenCarbonyl OxygenSquare Planar or Tetrahedral
Fe³⁺ Phenoxide OxygenCarbonyl OxygenOctahedral (with other ligands)
Al³⁺ Phenoxide OxygenCarbonyl OxygenOctahedral (with other ligands)

Reactivity at the Chloro-Substituted Phenyl Ring

The presence of a chlorine atom on one of the phenyl rings of the biphenyl system opens avenues for nucleophilic aromatic substitution and various cross-coupling reactions. The feasibility and outcome of these reactions are significantly influenced by the electronic nature of the biphenyl system and the reaction conditions employed.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) on aryl chlorides, such as the title compound, typically requires activation by strongly electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the chloro-substituent is on a phenyl ring that is not directly substituted with strongly activating groups like a nitro group. The biphenyl moiety itself, along with the hydroxyl and aldehyde groups on the other ring, exerts a more complex electronic influence.

The aldehyde group is electron-withdrawing, and the hydroxyl group is electron-donating through resonance. However, their electronic effects on the chloro-substituted ring are transmitted through the biphenyl linkage, diminishing their impact. Consequently, SNAr reactions at the chloro-position of this compound are generally challenging under standard SNAr conditions. For such a reaction to proceed, it would likely require harsh conditions, such as high temperatures and the use of very strong nucleophiles.

A common SNAr pathway involves the replacement of the chlorine atom with an amino group to form the corresponding 4'-amino derivative. While specific studies on the title compound are not prevalent, related transformations on similar chlorobiphenyl structures often necessitate the use of potent amination reagents and catalysts.

Table 1: Plausible Nucleophilic Aromatic Substitution Reaction

Nucleophile Product Plausible Conditions
Ammonia (or equivalent) 4'-Amino-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde High temperature, high pressure, copper or palladium catalyst

Further Cross-Coupling Derivatizations at the Chloro-Position

The chloro-substituent serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are generally more versatile and occur under milder conditions than SNAr reactions for less activated aryl chlorides. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 4'-position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly effective for the formation of biaryl compounds. For instance, reacting this compound with a substituted phenylboronic acid would yield a terphenyl derivative.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides a powerful method for the formation of C-N bonds by coupling aryl halides with amines. wikipedia.orglibretexts.orgjk-sci.com It is a highly versatile alternative to traditional methods for synthesizing aryl amines and can be applied to a wide range of substrates, including unactivated aryl chlorides. wikipedia.org The reaction typically employs a palladium precursor and a specialized phosphine (B1218219) ligand. libretexts.org

Table 2: Potential Cross-Coupling Derivatizations at the Chloro-Position

Reaction Type Coupling Partner Potential Product Catalyst System (Example)
Suzuki-Miyaura Phenylboronic acid 4-Hydroxy-[1,1':4',1''-terphenyl]-3-carbaldehyde Pd(PPh3)4, Na2CO3
Buchwald-Hartwig Aniline (B41778) 4-Hydroxy-4'-(phenylamino)[1,1'-biphenyl]-3-carbaldehyde Pd2(dba)3, XPhos, NaOtBu

Electrophilic Aromatic Substitution on the Biphenyl System

Electrophilic aromatic substitution (EAS) reactions introduce an electrophile onto the aromatic rings. The directing effects of the existing substituents on the biphenyl system determine the position of the incoming electrophile. In this compound, the hydroxyl group is a strong activating group and an ortho-, para-director. The aldehyde group is a deactivating group and a meta-director. The chloro group is deactivating but also an ortho-, para-director.

The phenoxy ring containing the hydroxyl and aldehyde groups is the more activated ring towards electrophilic attack due to the powerful electron-donating nature of the hydroxyl group. The hydroxyl group will direct incoming electrophiles to the positions ortho and para to it. The position para to the hydroxyl group is already occupied by the second phenyl ring. Therefore, electrophilic substitution is most likely to occur at the position ortho to the hydroxyl group (and meta to the aldehyde).

The chloro-substituted phenyl ring is generally less reactive towards EAS due to the deactivating nature of the chlorine atom and the absence of a strong activating group.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Electrophilic Reagent Expected Major Product
HNO3/H2SO4 (Nitration) 4'-Chloro-4-hydroxy-2-nitro[1,1'-biphenyl]-3-carbaldehyde
Br2/FeBr3 (Bromination) 2-Bromo-4'-chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde

It is important to note that the aldehyde group can be sensitive to the strongly acidic and oxidizing conditions of some EAS reactions, potentially leading to side reactions.

Advanced Derivatization and Functionalization Strategies for 4 Chloro 4 Hydroxy 1,1 Biphenyl 3 Carbaldehyde

Synthesis of Novel Heterocyclic Compounds Incorporating the Biphenyl (B1667301) Moiety

The aldehyde functionality of 4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde is a key anchor point for the construction of various heterocyclic rings. The biphenyl moiety, once incorporated into these new ring systems, can impart unique photophysical, electronic, or biological properties to the final molecule.

One prominent class of heterocycles that can be synthesized from aromatic aldehydes are quinazolines . These fused bicyclic compounds are prevalent in medicinal chemistry. A potential synthetic route to quinazoline (B50416) derivatives from this compound could involve a multi-component reaction with an aniline (B41778) and a source of ammonia, such as ammonium (B1175870) iodide. rsc.orgrsc.org In such a reaction, the aldehyde would participate in the formation of the pyrimidine (B1678525) ring of the quinazoline core. The reaction conditions for such transformations are often metal-free, which is advantageous from a green chemistry perspective. rsc.orgrsc.org

Another important class of nitrogen-containing heterocycles are benzimidazoles . These compounds are also of significant interest in pharmaceutical and materials science. The synthesis of benzimidazoles can be readily achieved through the condensation of an aromatic aldehyde with an o-phenylenediamine (B120857) derivative. benthamdirect.comorganic-chemistry.orgmdpi.comrsc.org This reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and oxidation to yield the benzimidazole (B57391) product. A variety of catalysts can be employed to promote this transformation, including both homogeneous and heterogeneous systems. benthamdirect.comorganic-chemistry.orgmdpi.comrsc.org

The following table illustrates a hypothetical reaction scheme for the synthesis of a quinazoline derivative from this compound, based on known synthetic methodologies for similar aromatic aldehydes.

Hypothetical Synthesis of a Quinazoline Derivative

Reactant 1 Reactant 2 Reactant 3 Product Reaction Conditions Hypothetical Yield (%)

Note: The data in this table is illustrative and based on typical yields for similar reactions, as direct experimental data for this specific reaction is not available in the cited literature.

Formation of Polyfunctionalized Biphenyl Derivatives with Tailored Properties

The existing functional groups on this compound provide handles for further chemical modification, allowing for the synthesis of polyfunctionalized biphenyl derivatives with properties tailored for specific applications, such as liquid crystals or advanced polymers. nih.govarabjchem.org

The hydroxyl group can be readily converted into an ether or an ester, which can be used to introduce long alkyl chains or other functional moieties. For instance, etherification with a long-chain alkyl halide would increase the molecule's hydrophobicity and could induce liquid crystalline behavior. The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. The resulting carboxylic acid could then be used in amide or ester coupling reactions, while the alcohol could be used in etherification or esterification reactions.

Furthermore, the biphenyl ring system itself is susceptible to electrophilic aromatic substitution reactions, although the existing substituents will direct the position of any new incoming groups. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could be employed to introduce additional functional groups onto the aromatic rings, further increasing the molecular complexity and tuning the material's properties. rsc.org

The table below provides a hypothetical overview of potential polyfunctionalized derivatives that could be synthesized from this compound.

Hypothetical Polyfunctionalized Biphenyl Derivatives

Starting Material Reagent(s) Modification Potential Product Potential Application
This compound 1-Bromooctane, K2CO3 O-alkylation 4'-(Octyloxy)-4-chloro-[1,1'-biphenyl]-3-carbaldehyde Liquid crystal precursor
This compound KMnO4 Oxidation of aldehyde 4'-Chloro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid Monomer for polyesters or polyamides
This compound NaBH4 Reduction of aldehyde (4'-Chloro-4-hydroxy-[1,1'-biphenyl]-3-yl)methanol Intermediate for further functionalization

Note: The potential products and applications in this table are illustrative and based on the known reactivity of the functional groups.

Design and Synthesis of Ligands Incorporating the Biphenyl Carbaldehyde Scaffold

The structural rigidity of the biphenyl scaffold, combined with the coordinating ability of the hydroxyl and aldehyde groups, makes this compound an attractive building block for the design and synthesis of novel ligands for coordination chemistry and catalysis.

A common strategy for converting aldehydes into ligands is through the formation of Schiff bases . This involves the condensation of the aldehyde with a primary amine to form an imine. By choosing an amine that contains additional donor atoms (e.g., another amino group, a hydroxyl group, or a pyridyl group), it is possible to create multidentate ligands that can form stable complexes with a variety of metal ions. researchgate.net The biphenyl unit can provide steric bulk and influence the electronic properties of the resulting metal complex, which can in turn affect its catalytic activity or photophysical properties.

Beyond Schiff bases, the aldehyde can be used as a precursor for the synthesis of other ligand types. For example, it could be used to synthesize phosphine (B1218219) ligands, which are widely used in homogeneous catalysis. acs.org This might involve a multi-step synthesis, but the biphenyl carbaldehyde would serve as a key starting material for introducing the necessary phosphine-containing moieties.

The following table presents some hypothetical ligands that could be synthesized from this compound.

Hypothetical Ligands Derived from this compound

Amine Component Ligand Type Potential Metal Coordination Potential Application
2-Aminophenol Schiff Base N, O Catalysis, sensing
Ethylenediamine Schiff Base N, N, O, O (if dimerized) Coordination polymers, magnetic materials
2-Picolylamine Schiff Base N, N, O Homogeneous catalysis

Note: The information in this table is hypothetical and illustrates the potential for ligand design based on the reactivity of the starting material.

Multi-Component Reactions Utilizing the Carbaldehyde Functionality

Multi-component reactions (MCRs) are highly efficient chemical reactions in which three or more reactants combine in a single step to form a product that contains atoms from all of the starting materials. The aldehyde group of this compound makes it an ideal candidate for a variety of MCRs, allowing for the rapid construction of complex molecular architectures.

The Biginelli reaction is a well-known MCR that combines an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form a dihydropyrimidinone. benthamscience.com These heterocyclic compounds have shown a wide range of biological activities. By using this compound in a Biginelli reaction, it would be possible to synthesize a library of dihydropyrimidinones bearing the substituted biphenyl moiety.

Another powerful MCR is the Ugi reaction , which is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. The Ugi reaction is known for its high atom economy and the ability to generate a wide diversity of products. The use of this compound in an Ugi reaction would lead to the formation of complex peptide-like molecules.

A four-component reaction for the synthesis of quinazolines from anilines, two equivalents of an aromatic aldehyde, and ammonium iodide has also been reported. rsc.orgrsc.org This reaction offers a direct and efficient route to substituted quinazolines and could be readily adapted to use this compound as one of the aldehyde components.

The table below outlines a hypothetical multi-component reaction involving this compound.

Hypothetical Biginelli Reaction

Aldehyde β-Ketoester Urea/Thiourea Product Catalyst Hypothetical Yield (%)

Note: The data in this table is illustrative and based on typical yields for Biginelli reactions with other aromatic aldehydes.

Applications of 4 Chloro 4 Hydroxy 1,1 Biphenyl 3 Carbaldehyde in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block in Complex Molecule Synthesis

The aldehyde and hydroxyl groups, along with the biphenyl (B1667301) core, position 4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde as a valuable synthon for the elaboration of more complex molecules. The carbaldehyde group is particularly versatile, readily participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

For instance, the aldehyde can undergo Wittig-type reactions to form alkenes, aldol (B89426) condensations to create β-hydroxy carbonyl compounds, and reductive amination to produce secondary and tertiary amines. A significant application of such aldehydes is in the synthesis of Schiff bases through condensation with primary amines. ijacskros.commediresonline.orgnih.govsemanticscholar.org These imine-containing compounds are not only stable but also serve as intermediates for the synthesis of various heterocyclic systems and as ligands for metal complexes.

The hydroxyl group can be alkylated or acylated to introduce further diversity, or it can act as a directing group in certain electrophilic aromatic substitution reactions. The biphenyl structure itself provides a rigid and tunable platform, and the chloro-substituent can be a site for cross-coupling reactions, such as Suzuki or Stille couplings, to further extend the molecular framework. A related compound, 4-chloro-3'-methoxy-[1,1'-biphenyl]-3-carbaldehyde, has been noted as an important synthon for the modification of porphyrins, highlighting the utility of substituted biphenyl aldehydes in the synthesis of complex macrocycles. researchgate.net

Precursor for Advanced Organic Materials

The distinct functionalities of this compound make it a promising candidate as a precursor for a variety of advanced organic materials.

Applications in Polymer Chemistry (e.g., Monomer for Condensation Polymers)

Due to the presence of two reactive sites (the hydroxyl and aldehyde groups), this compound can theoretically act as a monomer in condensation polymerization. mdpi.com For example, it could react with a diamine to form a poly(azomethine) or with a diol to form a poly(acetal). The rigid biphenyl unit would impart thermal stability and specific mechanical properties to the resulting polymer. The chloro-substituent could also influence the polymer's solubility and electronic properties. While direct polymerization of this specific monomer is not widely reported, the principles of step-growth polymerization suggest its potential in creating novel polymeric structures.

Table 1: Potential Condensation Polymerization Reactions

Co-monomer Type Linkage Formed Potential Polymer Class
Diamine Imine (-CH=N-) Poly(azomethine)
Diol/Polyol Acetal (-O-CH-O-) Poly(acetal)

Components for Supramolecular Assembly and Self-Assembled Monolayers

The hydroxyl group of this compound can participate in hydrogen bonding, a key interaction in supramolecular chemistry. This allows for the potential formation of well-ordered, non-covalent assemblies in the solid state or in solution. Furthermore, by modifying the molecule to include a surface-active group, such as a thiol, it could be used to form self-assembled monolayers (SAMs) on surfaces like gold. The biphenyl unit would provide a rigid backbone for the monolayer, and the terminal aldehyde and chloro groups would present a functionalized surface that could be further modified. While this specific compound has not been reported for SAM formation, studies on other biphenyl thiols demonstrate their ability to form well-ordered monolayers.

Intermediate in the Synthesis of Optoelectronic Materials

Derivatives of this compound hold potential as intermediates in the synthesis of materials for optoelectronic applications. manchester.ac.ukresearchgate.netrsc.org The conjugated biphenyl system can be extended through reactions at the aldehyde and chloro-positions to create larger π-conjugated systems. Such extended conjugation is a prerequisite for materials with interesting photophysical properties, such as fluorescence and charge transport capabilities. For example, condensation of the aldehyde with electron-donating or electron-withdrawing anilines can lead to Schiff bases with intramolecular charge transfer characteristics, which are relevant for nonlinear optical materials and organic light-emitting diodes (OLEDs). jocpr.comnih.gov

Table 2: Potential Optoelectronic Derivatives and Applications

Derivative Type Synthetic Transformation Potential Application
Schiff Base Condensation with functionalized anilines Organic Light-Emitting Diodes (OLEDs), Nonlinear Optics (NLO)
Stilbene Wittig reaction with phosphonium ylides Organic Semiconductors, Fluorescent Dyes

Exploration in Catalysis as a Ligand Precursor

The aldehyde functionality of this compound is a convenient handle for the synthesis of multidentate ligands for catalysis. Reaction with various amines can lead to Schiff base ligands with N,O-donor sets. For example, condensation with aminoalcohols or aminophenols can yield tridentate or tetradentate ligands. These ligands can then be complexed with various transition metals to form catalysts for a range of organic transformations. nih.gov The electronic properties of the ligand, and thus the catalytic activity of the metal complex, can be tuned by the substituents on the biphenyl core. The chloro group, for instance, is electron-withdrawing and can influence the Lewis acidity of the metal center.

Computational Chemistry and Theoretical Studies of 4 Chloro 4 Hydroxy 1,1 Biphenyl 3 Carbaldehyde

Quantum Chemical Analysis of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic properties that govern the behavior of 4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde.

Density Functional Theory (DFT) is a widely used computational method to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researcher.life

These calculations would reveal key geometric parameters, including the dihedral angle between the two phenyl rings. Due to the presence of substituents, particularly the aldehyde and hydroxyl groups, this angle is expected to deviate from the ~45° observed in unsubstituted biphenyl (B1667301), as steric and electronic interactions influence the final conformation. libretexts.org The calculated bond lengths and angles would provide a detailed picture of the molecular framework. For instance, the C-Cl, C-O, and C=O bond lengths would be determined, offering insights into their respective bond strengths and characteristics. The stability of the molecule is assessed by its total electronic energy, with lower energies indicating greater stability.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Illustrative)

Parameter Predicted Value
Dihedral Angle (C-C-C-C) 40-50°
C-Cl Bond Length ~1.74 Å
C-OH Bond Length ~1.36 Å
C=O Bond Length ~1.23 Å
C-C (inter-ring) Bond Length ~1.49 Å

Note: These are representative values based on similar structures and would be precisely determined by specific DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.comyoutube.com The energy and distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species.

The HOMO represents the region from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com For this compound, the HOMO is expected to be localized primarily on the hydroxyl- and aldehyde-substituted phenyl ring, which is rich in electron density. Conversely, the LUMO indicates the region most susceptible to accepting electrons, thus acting as an electrophile. youtube.com The LUMO is likely to be distributed over the chloro-substituted phenyl ring and the carbonyl group of the aldehyde, which are electron-withdrawing.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

Orbital Energy (eV)
HOMO -6.0 to -7.0
LUMO -1.5 to -2.5
HOMO-LUMO Gap 4.0 to 5.0

Note: These are estimated energy ranges and the precise values would be determined by specific quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations

The biphenyl scaffold is not rigid, and the two phenyl rings can rotate relative to each other around the central carbon-carbon single bond. libretexts.org Conformational analysis of this compound involves exploring the potential energy surface as a function of the dihedral angle between the rings. This analysis helps identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states). nwpu.edu.cn The presence of ortho substituents can significantly increase the rotational barrier, potentially leading to atropisomerism, where different conformations can be isolated as distinct chemical entities. libretexts.org

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of atoms and bonds, MD can reveal the flexibility of the molecule and the accessibility of different conformational states under various conditions, such as in different solvents. acs.orgnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the identification and characterization of molecules.

For this compound, theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. comporgchem.comnih.gov These predictions are based on the calculated electron densities around the atomic nuclei. By comparing the predicted spectrum with experimental data, chemists can confirm the structure of the compound.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These frequencies are related to the different modes of vibration of the molecule's bonds. The predicted vibrational spectrum would show characteristic peaks for the O-H stretch of the hydroxyl group, the C=O stretch of the aldehyde, and the C-Cl stretch, among others. mdpi.com

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Hydroxyl (-OH) O-H Stretch ~3600
Aldehyde (-CHO) C=O Stretch ~1700
Chloro (-Cl) C-Cl Stretch ~700-800

Note: These are approximate frequencies and are subject to variation based on the specific computational method and the molecular environment.

Mechanistic Predictions for Chemical Transformations and Reaction Barriers

Theoretical chemistry can be used to model the pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to predict the most likely reaction mechanisms and to estimate the activation energy barriers. This information is invaluable for understanding the reactivity of the molecule and for designing synthetic routes. For example, the reactivity of the aldehyde group in nucleophilic addition reactions or the susceptibility of the aromatic rings to electrophilic substitution could be investigated.

Structure-Reactivity Relationships and Quantitative Structure-Property Relationships (QSPR)

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its properties, it is possible to establish structure-reactivity relationships. For instance, the effect of changing the position or nature of the substituents on the HOMO-LUMO gap or the dipole moment could be explored.

Quantitative Structure-Property Relationship (QSPR) models take this a step further by developing mathematical equations that correlate molecular descriptors (calculated from the structure) with experimental properties. nih.govtandfonline.comnih.gov For a series of related biphenyl derivatives, a QSPR model could be developed to predict properties such as solubility, toxicity, or biological activity based on computed molecular descriptors.

Table 4: Compound Names Mentioned

Compound Name
This compound

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Chloro 4 Hydroxy 1,1 Biphenyl 3 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamics.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, provides foundational information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum of 4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde is expected to show distinct signals for the aldehydic proton, the hydroxyl proton, and the aromatic protons on both phenyl rings. The aldehydic proton (CHO) typically appears as a singlet in the downfield region (δ 9.5-10.5 ppm). The phenolic hydroxyl proton (OH) signal is a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The aromatic protons will appear as a series of doublets and multiplets between δ 6.5 and 8.0 ppm, with their specific coupling patterns revealing their positions on the rings.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on each unique carbon atom. The aldehydic carbon (C=O) is expected to have a characteristic signal in the highly deshielded region of δ 190-200 ppm. The carbon bearing the hydroxyl group and the carbons of the biphenyl (B1667301) rings will appear in the aromatic region (δ 110-160 ppm).

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from 1D spectra and confirming the complete molecular structure.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). Cross-peaks in a COSY spectrum of the target compound would confirm the connectivity of adjacent protons on each of the aromatic rings. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbon atoms. youtube.com This technique is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, it would definitively link each aromatic proton to its corresponding carbon atom.

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous structures such as 4-chlorobenzaldehyde, [1,1'-biphenyl]-4-carbaldehyde, and substituted phenols. rsc.orgrsc.org

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Expected 2D NMR Correlations (HMBC)
CHO~9.9~191.5C-3, C-4, C-2
OH~11.0 (broad s)-C-4, C-3, C-5
C-2~7.8 (d)~125.0CHO, C-4, C-6
C-3-~122.0H-2, H-5, CHO
C-4-~160.0H-2, H-5, OH
C-5~7.6 (dd)~135.0C-1, C-3, C-4
C-6~7.1 (d)~118.0C-2, C-4, C-1'
C-1'-~138.0H-2', H-6', H-5
C-2', C-6'~7.5 (d)~129.0C-4', C-1'
C-3', C-5'~7.4 (d)~130.0C-1', C-4'
C-4'-~134.0H-2', H-6', H-3', H-5'

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in materials science. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs. nih.govbruker.com Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and packing of molecules in the crystal lattice. irispublishers.com

By using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), ssNMR can provide high-resolution ¹³C spectra of solid samples. Different polymorphs of this compound would exhibit distinct ¹³C chemical shifts due to differences in their crystal packing, intermolecular interactions (such as hydrogen bonding), and molecular conformation (e.g., the dihedral angle between the biphenyl rings). researchgate.netresearchgate.net These differences in the ssNMR spectra serve as unique fingerprints for each polymorphic form, allowing for their unambiguous identification and quantification in a mixture. bruker.com

Mass Spectrometry (MS) for Precise Molecular Formula and Fragmentation Analysis

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with high accuracy. For this compound (molecular formula C₁₃H₉ClO₂), the calculated exact mass of the monoisotopic molecular ion [M]⁺ is 232.0291. HRMS can measure this mass to within a few parts per million (ppm), allowing for the confident confirmation of the molecular formula and distinguishing it from other compounds with the same nominal mass. frontiersin.org

Tandem Mass Spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting product ions provide a fragmentation pattern that acts as a structural fingerprint. researchgate.net

The fragmentation of this compound would likely proceed through characteristic pathways for aromatic aldehydes, phenols, and chlorinated biphenyls. Key fragmentation steps would include the loss of the formyl radical (•CHO) or carbon monoxide (CO), loss of a chlorine radical (•Cl), and cleavages of the biphenyl C-C bond. Analysis of these fragmentation pathways helps to confirm the connectivity of the functional groups. researchgate.netmdpi.com

Predicted m/zPossible Fragment IonProposed Neutral Loss
232/234[M]⁺ (Molecular ion)-
231/233[M-H]⁺•H
203/205[M-CHO]⁺•CHO
204/206[M-CO]⁺CO
197[M-Cl]⁺•Cl
168[M-Cl-CHO]⁺•Cl, •CHO
139[C₁₁H₇]⁺C₂H₂O, •Cl
115[C₉H₇]⁺C₄H₂O, •Cl

Note: The presence of chlorine results in a characteristic isotopic pattern (M and M+2 in an approximate 3:1 ratio) for chlorine-containing fragments.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. mdpi.com These methods are complementary and are used to identify the functional groups present in a compound. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong, broad band around 3200-3400 cm⁻¹ corresponds to the O-H stretching of the hydroxyl group, likely broadened due to hydrogen bonding. A sharp, strong absorption around 1650-1680 cm⁻¹ is characteristic of the C=O stretching of the conjugated aldehyde. mdpi.com Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C ring stretching vibrations are found in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically around 1000-1100 cm⁻¹ for aryl chlorides.

Raman Spectroscopy : Raman spectroscopy is an inelastic light scattering technique that provides information on vibrational modes. researchgate.net It is particularly sensitive to non-polar bonds. The Raman spectrum would show a strong band for the C=C stretching of the aromatic rings around 1600 cm⁻¹. The symmetric vibrations of the biphenyl backbone would also be prominent. The C=O stretch is typically weaker in the Raman spectrum compared to the IR spectrum. mdpi.com

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups. semanticscholar.org

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
O-H stretch (H-bonded)~3300-Strong, Broad (IR)
Aromatic C-H stretch3100-30003100-3000Medium (IR), Strong (Raman)
Aldehyde C-H stretch2850-27502850-2750Medium (IR)
C=O stretch (Aldehyde)~1660~1660Strong (IR), Medium (Raman)
Aromatic C=C stretch1600, 1580, 14701600, 1580, 1470Strong to Medium
C-O stretch (Phenol)~1250-Strong (IR)
C-Cl stretch~1090~1090Medium (IR), Strong (Raman)
Aromatic C-H out-of-plane bend900-675-Strong (IR)

Assignment of Characteristic Functional Group Vibrations

The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its principal functional groups: the hydroxyl (-OH), carbonyl (-CHO), chloro (-Cl), and the biphenyl backbone.

Hydroxyl (-OH) Group: The O-H stretching vibration is typically observed as a broad band in the IR spectrum, generally in the region of 3200-3600 cm⁻¹. The broadness of this band is often indicative of hydrogen bonding. For example, in the IR spectrum of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, a broad band around 3200 cm⁻¹ is attributed to O-H stretching vibrations.

Carbonyl (-CHO) Group: The C=O stretching vibration of the aldehyde is a strong, sharp band in the IR spectrum, typically appearing in the 1680-1715 cm⁻¹ region. Conjugation with the aromatic ring, as is the case here, tends to lower this frequency. In a study of 4-chloro- and 5-chloro-7-azaindole-3-carbaldehydes, the C=O stretching vibration was observed around 1653-1663 cm⁻¹ in both IR and Raman spectra. researchgate.net The C-H stretching of the aldehyde group usually gives rise to two weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹.

Biphenyl and Aromatic C-H Vibrations: The aromatic C=C stretching vibrations of the biphenyl rings are expected in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings typically appear above 3000 cm⁻¹. Out-of-plane C-H bending vibrations are also characteristic and can provide information about the substitution pattern of the aromatic rings.

Chloro (C-Cl) Group: The C-Cl stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. The exact position can be influenced by the substitution pattern on the phenyl ring.

The following table provides an illustrative assignment of characteristic vibrational frequencies for functional groups found in compounds analogous to this compound.

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)Expected IntensityNotes
Hydroxyl (-OH)O-H Stretch3200 - 3600Strong, BroadPosition and shape are sensitive to hydrogen bonding.
Carbonyl (-CHO)C=O Stretch1680 - 1715StrongConjugation lowers the frequency.
Aldehyde C-HC-H Stretch2700 - 2900Weak to MediumOften appears as a doublet.
Aromatic RingsC=C Stretch1400 - 1600Medium to StrongMultiple bands are expected.
Aromatic C-HC-H Stretch3000 - 3100Medium to Weak
Chloro (C-Cl)C-Cl Stretch600 - 800Medium to StrongLocated in the fingerprint region.

This table is illustrative and based on general spectroscopic principles and data from analogous compounds.

Conformation-Sensitive Bands and Intermolecular Interactions

The dihedral angle between the two phenyl rings of the biphenyl moiety is a key conformational feature. This rotation is often associated with low-frequency vibrational modes that can be sensitive to the molecule's environment and solid-state packing. While challenging to observe directly in standard IR or Raman spectra, these low-frequency modes can be studied using more advanced techniques like far-IR or terahertz spectroscopy.

Intermolecular interactions, particularly hydrogen bonding involving the hydroxyl and carbonyl groups, have a significant impact on the vibrational spectra. Hydrogen bonding typically causes a red-shift (lowering of frequency) and broadening of the O-H stretching band. The C=O stretching frequency can also be affected, often shifting to lower wavenumbers upon involvement in a hydrogen bond. The formation of dimers or polymeric chains through hydrogen bonding can lead to the appearance of new vibrational modes corresponding to the intermolecular bonds themselves.

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Supramolecular Interactions in the Solid State

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. researchgate.net For this compound, the hydroxyl and carbonyl groups are expected to be primary sites for hydrogen bonding, potentially forming chains or dimeric structures. The chlorine atom could also participate in weaker C-H···Cl or halogen bonding interactions.

The aromatic biphenyl system provides a platform for π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align. These interactions, along with hydrogen bonds, play a crucial role in the formation of a stable three-dimensional supramolecular architecture. mdpi.com

The following table illustrates the types of supramolecular interactions that could be expected in the crystal structure of this compound, based on observations from analogous structures.

Interaction TypeDonorAcceptorTypical Distance/GeometryPotential Role in Crystal Packing
Hydrogen BondingO-H (hydroxyl)O=C (carbonyl)O···O distance ~2.5-3.2 ÅFormation of dimers or chains, directing the primary structural motif.
Hydrogen BondingO-H (hydroxyl)O-H (hydroxyl)O···O distance ~2.5-3.2 ÅCan lead to extended networks.
π-π StackingBiphenyl RingBiphenyl RingInter-planar distance ~3.3-3.8 ÅStabilizes the crystal lattice through parallel or offset stacking.
Halogen BondingC-ClElectronegative atom (e.g., O)Cl···O distance less than the sum of van der Waals radiiCan act as a directional interaction, influencing the packing arrangement.
C-H···π InteractionsAromatic C-HBiphenyl RingH···π centroid distance ~2.5-3.0 ÅFurther stabilizes the packing of aromatic moieties.

This table is illustrative and based on general principles of supramolecular chemistry and data from analogous compounds.

Advanced Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. For a moderately polar compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant methods.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the analysis of biphenyl derivatives. scielo.brscielo.br A stationary phase, such as C18 or a biphenyl-functionalized column, would be suitable. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol. Detection is commonly achieved using a UV detector, as the aromatic rings of the biphenyl system are strong chromophores. A validated HPLC method can be used to determine the purity of a sample by quantifying the area of the main peak relative to any impurity peaks.

Gas Chromatography (GC): GC can also be employed for the analysis of this compound, particularly if it is sufficiently volatile and thermally stable. A non-polar or medium-polarity capillary column would likely be used. Derivatization of the hydroxyl group might be necessary to improve volatility and peak shape. When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for purity assessment but also mass spectral data that can confirm the identity of the compound and its impurities. For example, GC-MS has been used for the authentication of the related compound 4-chloro-3-hydroxy-biphenyl. acs.org

The following table outlines typical parameters for chromatographic analysis of compounds similar to this compound.

TechniqueStationary PhaseMobile Phase/Carrier GasDetectionApplication
HPLCReversed-phase (e.g., C18, Biphenyl)Acetonitrile/Water or Methanol/Water gradientUV-Vis (Diode Array Detector)Purity assessment, quantification, isolation (preparative HPLC).
GCCapillary column (e.g., DB-5, HP-1)Helium or HydrogenFlame Ionization Detector (FID) or Mass Spectrometry (MS)Purity assessment, identification of volatile impurities.

This table is illustrative and based on general chromatographic principles and methods developed for analogous compounds.

Future Directions and Emerging Research Avenues for 4 Chloro 4 Hydroxy 1,1 Biphenyl 3 Carbaldehyde

Development of Novel Catalytic Transformations Involving the Biphenyl (B1667301) Scaffold

The inherent reactivity of the functional groups on 4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde presents significant opportunities for the development of novel catalytic transformations. Future research is anticipated to leverage the aldehyde, hydroxyl, and chloro moieties to either modify the biphenyl core or to utilize the entire molecule as a ligand in catalysis.

One promising avenue is the exploration of the aldehyde group as a handle for further synthetic elaborations. For instance, it can serve as a precursor for the synthesis of imines, which can then act as ligands for transition metal catalysts. The resulting metal complexes could find applications in asymmetric synthesis, where the chiral environment created by the biphenyl scaffold could induce stereoselectivity.

Furthermore, the hydroxyl group, in conjunction with the adjacent aldehyde, forms a salicylaldehyde-like motif. This structural feature is known to form stable complexes with a variety of metal ions. Research into the catalytic activity of such complexes is a burgeoning field. For example, copper(I)-catalyzed reactions have been shown to facilitate the synthesis of C-N axial biaryl compounds through a selective condensation/bicycloaromatization of arylalkynes, a process where a functionalized biphenyl scaffold could play a crucial role. rsc.org

Additionally, the biphenyl core itself can be the subject of catalytic transformations. Palladium-catalyzed meta-C-H olefination of biphenyl aldehydes has been demonstrated using transient directing groups, offering a pathway to further functionalize the aromatic system. researchgate.net This approach could be adapted to this compound to introduce new substituents and fine-tune its electronic and steric properties for specific catalytic applications.

Table 1: Potential Catalytic Transformations

Functional Group Potential Transformation Catalytic Application
Aldehyde Imine formation Ligand for asymmetric catalysis
Hydroxyl & Aldehyde Metal complexation Catalyst for cross-coupling reactions
Biphenyl Scaffold C-H functionalization Synthesis of novel ligands and catalysts

Exploration of Advanced Applications in Supramolecular Architectures and Frameworks

The distinct functional groups and the rigid biphenyl backbone of this compound make it an excellent candidate for the construction of advanced supramolecular architectures and frameworks, including Metal-Organic Frameworks (MOFs).

The presence of a chloro substituent opens the door to leveraging halogen bonding in directing self-assembly. Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, is a powerful tool in crystal engineering and the design of supramolecular polymers. rsc.orgnih.gov The chlorine atom on the biphenyl ring can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules to form well-defined, multidimensional structures. The interplay between halogen bonding and traditional hydrogen bonding (involving the hydroxyl group) could lead to the formation of complex and robust supramolecular networks.

Moreover, the hydroxyl and carbaldehyde groups can coordinate with metal ions to form MOFs. Biphenyl derivatives are frequently used as organic linkers in the synthesis of MOFs due to their rigidity and ability to create porous structures. nih.gov The specific geometry and electronic properties of this compound could lead to the formation of MOFs with unique topologies and functionalities, potentially for applications in gas storage, separation, or catalysis.

Future research in this area will likely focus on systematically studying the self-assembly behavior of this compound and its derivatives under various conditions and exploring the properties of the resulting supramolecular materials.

Integration into Rational Design of Chemo- and Biosensor Platforms

The development of sensitive and selective chemo- and biosensors is a critical area of research, and this compound possesses key features that make it an attractive platform for sensor design. The biphenyl unit can act as a fluorophore, while the salicylaldehyde-like moiety can serve as a recognition site for various analytes.

Fluorescent probes based on the biphenyl scaffold have been developed for the detection of metal ions. rsc.org The fluorescence properties of the biphenyl core in this compound could be modulated upon binding of an analyte to the hydroxyl and aldehyde groups. This interaction could lead to a "turn-on" or "turn-off" fluorescent response, enabling the detection of the target species.

The salicylaldehyde (B1680747) functional group is a well-established receptor for various analytes, including cyanide ions and amino acids. nih.govresearchgate.net The reaction of the aldehyde with these analytes can lead to a change in the electronic properties of the molecule, resulting in a detectable optical signal. For instance, the reaction with cyanide can form a cyanohydrin, which can alter the fluorescence of the biphenyl fluorophore. nih.gov Similarly, the formation of a Schiff base with amino acids can lead to significant fluorescence enhancement. researchgate.net

Future work will involve synthesizing derivatives of this compound to optimize their sensing properties for specific analytes of interest in environmental monitoring, clinical diagnostics, and biological imaging. mdpi.com

Table 2: Potential Sensing Applications

Target Analyte Recognition Moiety Potential Signal Transduction
Metal Ions Hydroxyl and Aldehyde Fluorescence modulation (turn-on/off)
Cyanide Aldehyde Formation of cyanohydrin, fluorescence change
Amino Acids Aldehyde Schiff base formation, fluorescence enhancement

Sustainable and Scalable Synthetic Methodologies for Industrial Relevance

For this compound to find widespread application, the development of sustainable and scalable synthetic methodologies is paramount. Current approaches to the synthesis of biphenyl derivatives often rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgrsc.org While effective, these methods can involve expensive catalysts and hazardous solvents.

Future research should focus on developing greener synthetic routes. This includes the use of more environmentally friendly solvents, such as water or bio-derived solvents like 2-MeTHF, and the development of highly efficient and recyclable catalyst systems. researchgate.netrsc.org The use of phase-transfer catalysis could also offer a more sustainable approach by enabling reactions between immiscible reactants, thereby reducing the need for organic solvents. researchgate.netcrdeepjournal.org

A key focus will be on the atom economy of the synthesis, aiming to incorporate the maximum number of atoms from the reactants into the final product. The development of catalytic cycles that minimize the generation of byproducts will be a critical aspect of this research.

Q & A

Q. What are the recommended synthetic routes for 4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde, and how can purity be optimized?

A practical approach involves Suzuki-Miyaura cross-coupling to construct the biphenyl core, followed by regioselective chlorination and oxidation. For example, a fluorinated analog (4′-fluoro derivative) was synthesized via palladium-catalyzed coupling of halogenated aryl boronic acids with hydroxy-substituted benzaldehyde precursors, achieving 71% yield . Optimization includes:

  • Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for improved coupling efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) combined with recrystallization (ethanol/water) enhances purity (>95%) .
  • Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and 1H^1H-NMR (CDCl₃, δ 9.97 ppm for aldehyde proton) .

Q. How should researchers characterize this compound’s structural and electronic properties?

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., aldehyde at C3, hydroxyl at C4, chloro at C4') .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical: 248.67 g/mol for C₁₃H₉ClO₂) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software for refinement (R-factor < 0.05) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or intermolecular interactions?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electronic properties:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., aldehyde group as electrophilic center).
  • Intermolecular interactions : Simulate hydrogen bonding between hydroxyl and aldehyde groups, critical for crystal engineering .
  • Validation : Compare computed IR spectra with experimental data to confirm accuracy .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Discrepancies in bond lengths or angles may arise from:

  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine data .
  • Disorder : Apply PART instructions to model split positions.
  • Validation : Cross-check with Hirshfeld surface analysis to ensure intermolecular interactions are correctly interpreted .

Q. How can this compound serve as a ligand in metal-organic frameworks (MOFs)?

The aldehyde and hydroxyl groups enable coordination with metal nodes (e.g., Zn²⁺, Cu²⁺). For example, tetrakis(4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde) derivatives form porous MOFs via solvothermal synthesis (DMF, 120°C), with surface areas >1000 m²/g . Key steps:

  • Linker design : Optimize spacer length by introducing substituents (e.g., chloro for steric effects).
  • Post-synthetic modification : Aldehyde groups can undergo condensation reactions to functionalize MOF pores .

Q. What is the compound’s role in structure-activity relationship (SAR) studies for drug discovery?

The biphenyl scaffold is a common pharmacophore. For SAR:

  • Bioisosteric replacement : Substitute Cl with F (as in 4′-fluoro analog ) to modulate lipophilicity (clogP: ~2.5).
  • Functional group tuning : Oxidize the aldehyde to a carboxylic acid for enhanced solubility or target binding .
  • Activity assays : Test derivatives against enzymes (e.g., kinases) using fluorescence polarization or SPR .

Methodological Considerations

Q. How to address low yields in biphenyl coupling reactions?

  • Substrate pre-activation : Stir boronic acids with molecular sieves to remove moisture.
  • Additives : Include K₂CO₃ or CsF to stabilize intermediates .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h with comparable yields .

Q. What safety protocols are critical given the compound’s reactive groups?

  • Aldehyde handling : Store under inert atmosphere (N₂/Ar) to prevent oxidation.
  • Waste disposal : Collect chloro-containing byproducts separately for incineration by licensed facilities .

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